molecular formula C18H19N3O2 B12525335 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-

1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-

Cat. No.: B12525335
M. Wt: 309.4 g/mol
InChI Key: AFSXGZYGBBFNKI-NVXWUHKLSA-N
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Description

1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- is a complex organic compound with a unique structure that combines elements of pyridoquinazoline and methoxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- involves several steps, typically starting with the preparation of the core pyridoquinazoline structure. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can further modify the tetrahydro structure, often using reagents like sodium borohydride.

    Substitution: Substitution reactions, particularly on the methoxyphenyl group, can be achieved using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include molecular iodine, sodium borohydride, and halogenating agents. Major products formed from these reactions include various substituted quinazolinones and reduced derivatives.

Scientific Research Applications

1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- can be compared with other similar compounds, such as:

The uniqueness of 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- lies in its specific combination of functional groups and its promising biological activities, particularly in the field of cancer research.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

(2R,10R)-10-amino-2-(4-methoxyphenyl)-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-one

InChI

InChI=1S/C18H19N3O2/c1-23-12-7-5-11(6-8-12)17-20-18(22)14-4-2-3-13-15(19)9-10-21(17)16(13)14/h2-8,15,17H,9-10,19H2,1H3,(H,20,22)/t15-,17-/m1/s1

InChI Key

AFSXGZYGBBFNKI-NVXWUHKLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2NC(=O)C3=CC=CC4=C3N2CC[C@H]4N

Canonical SMILES

COC1=CC=C(C=C1)C2NC(=O)C3=CC=CC4=C3N2CCC4N

Origin of Product

United States

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